molecular formula C20H31N3O B6707727 N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide

N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6707727
M. Wt: 329.5 g/mol
InChI Key: LINNYDFRROZSIP-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and an indene moiety, making it a subject of interest for chemists and pharmacologists.

Properties

IUPAC Name

N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-20(2,10-11-23-14-12-22(3)13-15-23)21-19(24)18-9-5-7-16-6-4-8-17(16)18/h5,7,9H,4,6,8,10-15H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINNYDFRROZSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C)NC(=O)C2=CC=CC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The process may include:

    Alkylation: Introduction of the butan-2-yl group to the indene ring.

    Piperazine Addition: Incorporation of the piperazine ring through nucleophilic substitution.

    Amidation: Formation of the carboxamide group via reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the indene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated piperazine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide: can be compared with other piperazine derivatives and indene-based compounds.

    Tirzepatide: Another compound with a piperazine ring, used in medical applications.

    Semaglutide: A peptide-based compound with different pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a piperazine ring and an indene moiety makes it a versatile compound for various research applications.

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